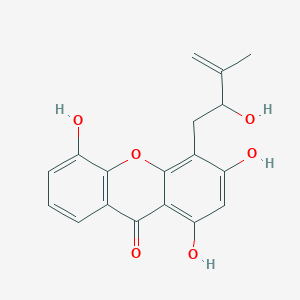
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique xanthene core structure, which is often associated with fluorescent properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the xanthene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学研究应用
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Industry: Utilized in the production of dyes and pigments.
作用机制
The mechanism of action of 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to be used as a marker in various biological assays. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular activity.
相似化合物的比较
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties.
Rhodamine: A related compound used in similar applications.
Eosin: A xanthene dye with applications in histology and microscopy.
Uniqueness
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other xanthene derivatives. This uniqueness can be leveraged in specialized applications where other compounds may not be suitable.
属性
CAS 编号 |
679802-93-8 |
|---|---|
分子式 |
C18H16O6 |
分子量 |
328.3 g/mol |
IUPAC 名称 |
1,3,5-trihydroxy-4-(2-hydroxy-3-methylbut-3-enyl)xanthen-9-one |
InChI |
InChI=1S/C18H16O6/c1-8(2)12(20)6-10-13(21)7-14(22)15-16(23)9-4-3-5-11(19)17(9)24-18(10)15/h3-5,7,12,19-22H,1,6H2,2H3 |
InChI 键 |
TYXACYABPVAUPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(CC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-Bromophenyl)-2-{[(tributylstannyl)oxy]carbonyl}benzamide](/img/structure/B12539197.png)
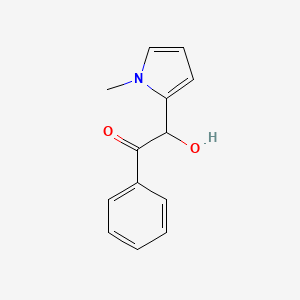
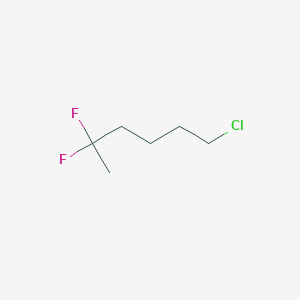

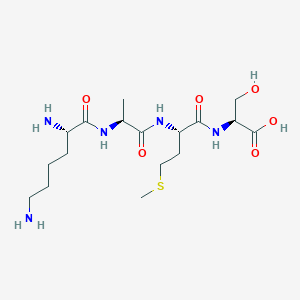
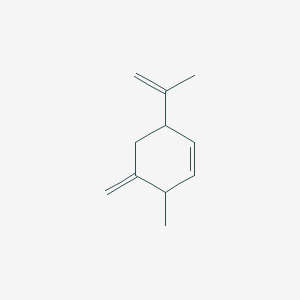
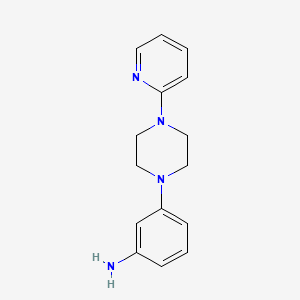

![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)
![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
